molecular formula C15H12Cl2N6OS B2634546 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 677732-66-0

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2634546
CAS No.: 677732-66-0
M. Wt: 395.26
InChI Key: GOMYFWVXYOPVMQ-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide (CAS: 577695-56-8) features a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-2-yl moiety at position 3. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3,5-dichlorophenyl group.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-9-5-10(17)7-11(6-9)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-4-19-12/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMYFWVXYOPVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, neuroprotective, and anticancer properties.

Chemical Structure

The compound features a triazole ring substituted with a pyridine group and a dichlorophenyl acetamide moiety. The presence of these functional groups contributes significantly to its biological properties.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neurons from degeneration.
  • Anticancer Properties : Certain triazole compounds demonstrate cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

  • Mechanism of Action : Triazole compounds typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
  • Case Studies :
    • A study demonstrated that related triazole compounds exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) in the low micromolar range .
    • Another study highlighted the antibacterial efficacy against Gram-positive and Gram-negative bacteria, showcasing the broad-spectrum potential of triazoles .

Neuroprotective Effects

  • In Vivo Studies :
    • A specific derivative of the compound was tested in a model of Parkinson's disease (PD) using MPTP-induced neurotoxicity in mice. Results showed that treatment with the compound significantly increased levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, indicating neuroprotection .
    • Immunohistochemical analysis revealed that the compound reduced α-synuclein aggregation, which is crucial in PD pathology .
  • Mechanism : The neuroprotective effects are attributed to the compound's ability to inhibit α-synuclein aggregation and modulate signaling pathways involved in neuronal survival.

Anticancer Properties

  • Cytotoxicity Assays :
    • Compounds similar to this compound have been tested against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D). IC50 values were reported as low as 6.2 μM for HCT-116 cells .
  • Mechanism of Action : The anticancer activity is believed to involve induction of apoptosis through modulation of key signaling pathways and disruption of cellular metabolism in cancer cells .

Data Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
AntifungalCandida speciesLow micromolarInhibition of ergosterol synthesis
AntibacterialGram-positive/negative bacteriaVariesDisruption of bacterial enzyme function
NeuroprotectiveDopaminergic neurons (MPTP model)N/AInhibition of α-synuclein aggregation
AnticancerHCT-116 (colon cancer)6.2Induction of apoptosis

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives have shown significant antimicrobial properties. The compound exhibits activity against various bacterial strains. For example:

  • Antibacterial Properties : Studies indicate that triazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5–1 μM, comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The specific compound shows potential against various fungal pathogens. The mechanism often involves inhibition of fungal cell membrane synthesis by targeting ergosterol biosynthesis .

Anticancer Activity

Recent research highlights the anticancer potential of triazole derivatives. The compound's structure allows for interaction with multiple biological targets involved in cancer progression:

  • Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring significantly impact their pharmacological profiles:

  • Substituents : Electron-withdrawing groups (like dichlorophenyl) enhance antibacterial activity by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial enzymes .

Synthesis and Characterization

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step reactions starting from pyridine derivatives. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

Study ReferenceCompound TestedActivity
Triazole Derivative AAntibacterialEffective against MRSA strains with MIC values significantly lower than standard treatments
Triazole Derivative BAntifungalDemonstrated broad-spectrum antifungal activity with low toxicity
Triazole Derivative CAnticancerInduced apoptosis in various cancer cell lines through targeted pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Allyl-Substituted Triazole Derivatives

describes analogs (6a–6c, 7a–7b) with an allyl group at position 4 of the triazole instead of the amino group. Key differences include:

  • Melting Points: Allyl derivatives exhibit lower melting points (e.g., 6b: 161–163°C) compared to the amino-substituted target compound, suggesting differences in crystallinity and intermolecular interactions .
Pyridine Positional Isomerism
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) features a 3-pyridinyl group (vs. 2-pyridinyl in the target compound).
  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) shares the 2-pyridinyl group but substitutes the triazole’s 4-position with ethyl and the acetamide with a butylphenyl group. The dichlorophenyl group in the target compound may enhance electrophilic interactions compared to OLC15’s butylphenyl .

Substitutions on the Acetamide Moiety

Halogen vs. Alkyl/Aryl Groups
  • The 3,5-dichlorophenyl group in the target compound increases electronegativity and lipophilicity compared to VUAA1’s 4-ethylphenyl or OLC15’s 4-butylphenyl. This could enhance membrane permeability or receptor binding in hydrophobic pockets .
  • highlights a derivative with a 4-chloro-2-methylphenyl group (CAS: 578736-90-0). The 3,5-dichloro substitution in the target compound may reduce steric hindrance compared to ortho-methyl groups, favoring planar interactions with targets .
Anti-Exudative Analogs

–11 describes compounds with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide). The target compound’s pyridinyl group may offer stronger hydrogen-bonding capacity .

Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield (%) Recrystallization Solvent
Target Compound Not reported Not reported Not reported
6a (Allyl, H2O:EtOH) 182–184 65 H2O:EtOH (1:1)
6c (Allyl, H2O:EtOH) 174–176 83 H2O:EtOH (1:1)
7a (Allyl, DMF:EtOH) 109–111 75 DMF:EtOH (8:2)

The absence of allyl groups in the target compound may necessitate alternative solvents (e.g., DMF) for purification, as seen in 7a .

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol or acetone, using KOH or K₂CO₃ as a base to deprotonate the thiol group and promote thioether bond formation . For example:

  • Step 1 : Dissolve 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 eq) in ethanol.
  • Step 2 : Add 0.002 M aqueous KOH to the solution.
  • Step 3 : Introduce N-(3,5-dichlorophenyl)chloroacetamide (1 eq) and reflux for 1–2 hours.
  • Step 4 : Precipitate the product by cooling and recrystallize from ethanol. Yields typically range from 65–80%, depending on solvent polarity and reaction time .
Reaction Conditions Solvent Base Yield Reference
Reflux, 1–2 hoursEthanolKOH72%
Reflux, 6–8 hoursAcetoneK₂CO₃68%

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm), triazole NH₂ (δ 5.5–6.5 ppm), and dichlorophenyl protons (δ 7.0–7.4 ppm) confirm connectivity .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 437.02 (M+H⁺) align with the molecular formula C₁₆H₁₂Cl₂N₆OS .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ≈ 1.75 Å) and confirms the thioether linkage .

Q. What solvents are optimal for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

Optimize via:

  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves yields to >85% by enhancing reaction homogeneity .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .
  • Purification : Gradient column chromatography (hexane:ethyl acetate 3:1 → 1:1) removes unreacted starting materials and dimeric byproducts .

Q. What is the mechanism of thioether bond formation in this compound?

The reaction proceeds via a two-step nucleophilic substitution:

  • Deprotonation of the triazole thiol group by a base (KOH/K₂CO₃) to generate a thiolate ion.
  • Nucleophilic attack on the chloroacetamide’s α-carbon, displacing chloride and forming the thioether bond. Computational studies (DFT) suggest the transition state has a partial negative charge on sulfur and partial positive charge on the acetamide carbon .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridine substitution : Replacing pyridin-2-yl with pyridin-3-yl reduces antimicrobial activity by 40%, likely due to altered hydrogen bonding .
  • Dichlorophenyl group : Removing chlorine atoms decreases cytotoxicity (IC₅₀ increases from 12 μM to >50 μM) .
Modification Biological Activity Reference
Pyridin-3-yl instead of -2-yl↓ Antimicrobial activity
Mono-chlorophenyl instead of di↑ Solubility, ↓ potency

Q. What analytical methods resolve discrepancies in purity assessments?

Conflicting HPLC purity data (e.g., 95% vs. 98%) can arise from column selection. Use:

  • HPLC-DAD/MS : C18 column (150 mm × 4.6 mm, 5 μm) with acetonitrile/0.1% formic acid gradient.
  • Ion-pair chromatography : Resolves charged impurities (e.g., unreacted thiol) .

Q. What are the compound’s degradation pathways under physiological conditions?

In vitro studies (pH 7.4, 37°C) show:

  • Hydrolysis : Thioether bond cleavage occurs after 72 hours, releasing pyridyl triazole and dichlorophenyl acetamide fragments.
  • Oxidation : Sulfur oxidizes to sulfoxide (confirmed by LC-MS at m/z 453.04) .

Methodological Considerations

  • Contradictions in data : Discrepancies in melting points (e.g., 184–185°C vs. 178–180°C) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Toxicity screening : Prioritize Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) before in vivo studies .

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